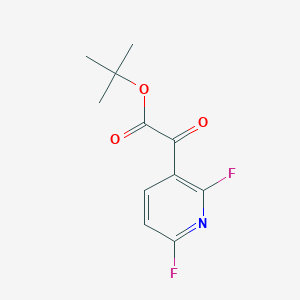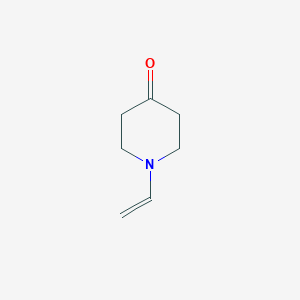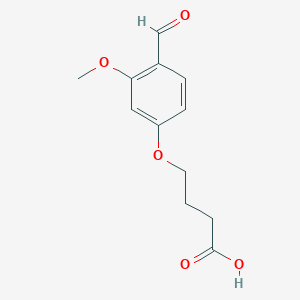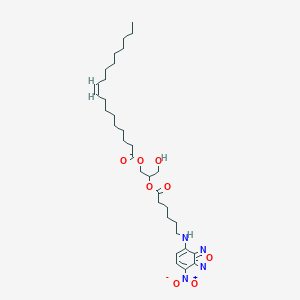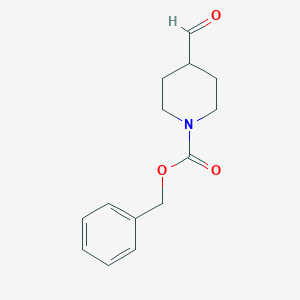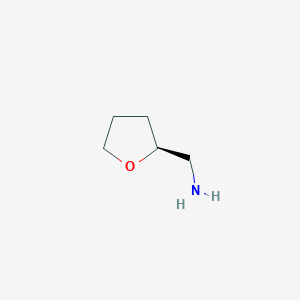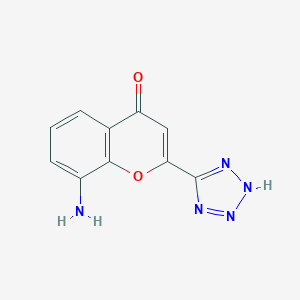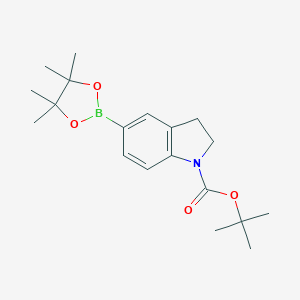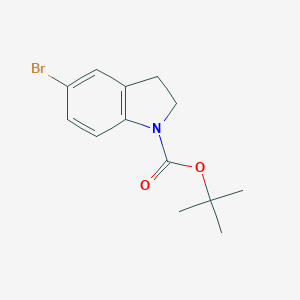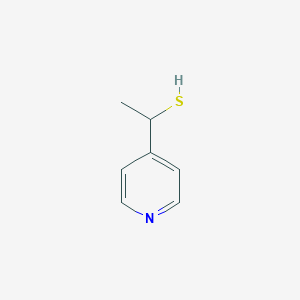
1-(Pyridin-4-yl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)ethanethiol, commonly known as P4ET, is an organic compound that belongs to the thiol family. It is a colorless liquid that has a strong odor. P4ET is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of P4ET is not well understood. However, it is believed that the thiol group in P4ET can form covalent bonds with proteins and other biomolecules. This can lead to changes in their structure and function, which may be useful in drug discovery and other applications.
Effets Biochimiques Et Physiologiques
P4ET has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. P4ET has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, P4ET has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
P4ET has several advantages for lab experiments. Firstly, it is a stable and readily available compound that can be easily synthesized in large quantities. Secondly, it has a high yield, making it cost-effective for research purposes. However, P4ET also has some limitations. It has a strong odor, which can be unpleasant to work with. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on P4ET. Firstly, further studies are needed to understand its mechanism of action. This will help to identify potential applications and optimize its use in scientific research. Secondly, more research is needed to investigate its potential as an anticancer agent and antioxidant. Finally, there is potential for the development of new P4ET-based materials with novel properties and applications.
Conclusion:
In conclusion, P4ET is a unique compound with a range of potential applications in scientific research. Its synthesis method is straightforward, and it has a high yield, making it cost-effective for research purposes. While its mechanism of action is not well understood, it has been found to have a range of biochemical and physiological effects that may be useful in the treatment of various diseases. Further research is needed to fully understand its potential applications and optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of P4ET involves the reaction of pyridine-4-carbaldehyde with ethanethiol in the presence of a catalyst. The reaction is carried out under reflux with stirring for several hours. The product is then purified by distillation or column chromatography. The yield of P4ET is typically high, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
P4ET has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have potential applications in catalysis, drug discovery, and material science. P4ET is also used as a reagent in organic synthesis, where it can be used to introduce a thiol group into a molecule. This is useful for the synthesis of sulfur-containing compounds, which have biological and pharmaceutical importance.
Propriétés
Numéro CAS |
135207-19-1 |
|---|---|
Nom du produit |
1-(Pyridin-4-yl)ethanethiol |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1-pyridin-4-ylethanethiol |
InChI |
InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 |
Clé InChI |
GIPPXXPTVWLFAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)S |
SMILES canonique |
CC(C1=CC=NC=C1)S |
Synonymes |
4-Pyridinemethanethiol,alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



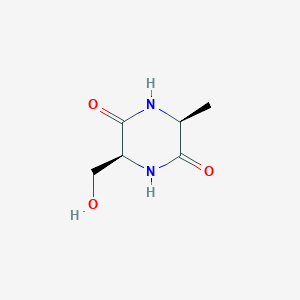


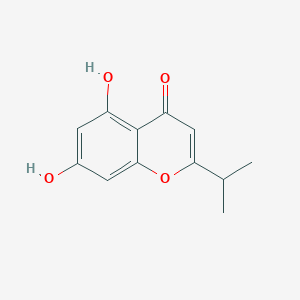
![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
